N-Methoxybenzenecarboximidoyl bromide
Description
N-Methoxybenzenecarboximidoyl bromide (CAS: 57139-40-9) is an organic compound characterized by a benzene ring substituted with a carboximidoyl bromide group (-C(=NH)Br) and a methoxy (-OCH₃) functional group attached to the nitrogen atom. This structure places it within the broader class of hydrazonoyl halides, which are pivotal intermediates in synthesizing heterocyclic compounds such as triazoles, tetrazoles, and pyrimidines .
Properties
CAS No. |
57139-40-9 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
N-methoxybenzenecarboximidoyl bromide |
InChI |
InChI=1S/C8H8BrNO/c1-11-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
CQQAFTZPGGYSFT-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxybenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of N-methoxybenzenecarboximidoyl chloride with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methoxybenzenecarboximidoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can react with alkenes or alkynes to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide can yield N-methoxybenzenecarboximidoyl methoxide, while oxidation may produce N-methoxybenzenecarboximidoyl oxide.
Scientific Research Applications
N-Methoxybenzenecarboximidoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Methoxybenzenecarboximidoyl bromide involves its reactivity as an electrophile. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related carboximidoyl bromides, emphasizing synthesis, physical properties, and functional group effects. Key compounds include:
N-Phenylbenzenecarboximidoyl Bromide (CAS: 40168-06-7)
- Structure : Benzene ring with a carboximidoyl bromide group and a phenyl (-Ph) substituent on the nitrogen.
- Synthesis : Likely involves bromination of a parent hydrazone using reagents like N-bromosuccinimide (NBS) .
- Applications : Serves as a precursor for triazole derivatives, which exhibit antimicrobial and anticancer activities .
2-Hydroxy-N-phenylbenzohydrazonoyl Bromide (Compound 4, )
- Structure: A 2-hydroxybenzene ring linked to a hydrazonoyl bromide group with an N-phenyl substituent.
- Synthesis : Prepared via NBS bromination in CH₂Cl₂ at low temperatures, yielding 86% product .
- Physical Properties :
- Reactivity : Participates in cycloaddition reactions to form triazole derivatives (e.g., Compound 9) .
Triazole Derivatives (Compounds 9 and 10, )
- Structure: Derived from hydrazonoyl bromides, featuring triazole cores with malononitrile or naphthoyl groups.
- Key Data: Compound Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Applications 9 71 171 3433 (OH), 2258 (CN) Potential antimicrobial agents 10 50 288 2199 (CN), 1690 (C=O) Materials science and drug design
Functional Group Effects
- Methoxy (-OCH₃) vs. Hydroxy (-OH) :
- Phenyl vs.
Data Tables for Comparative Analysis
Table 1. Structural and Physical Properties
Table 2. Spectral Data Comparison
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